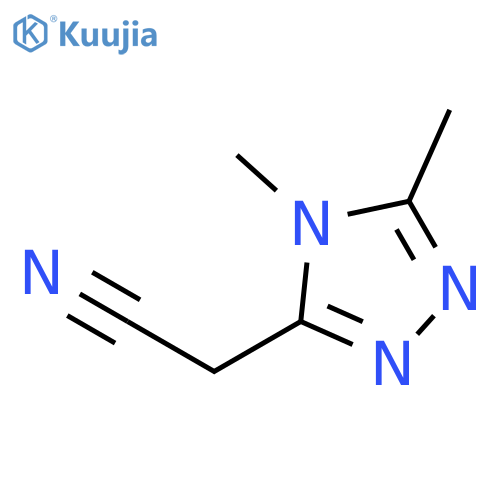Cas no 1598277-86-1 (2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile)

1598277-86-1 structure
商品名:2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile
-
- インチ: 1S/C6H8N4/c1-5-8-9-6(3-4-7)10(5)2/h3H2,1-2H3
- InChIKey: HQLBTJHQZRFFPP-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)N(C)C(CC#N)=N1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 341.2±44.0 °C at 760 mmHg
- フラッシュポイント: 160.2±28.4 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D475760-500mg |
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| Enamine | EN300-160084-0.1g |
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 95% | 0.1g |
$241.0 | 2023-05-03 | |
| TRC | D475760-50mg |
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | D475760-250mg |
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 250mg |
$798.00 | 2023-05-18 | ||
| Enamine | EN300-160084-0.05g |
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 95% | 0.05g |
$162.0 | 2023-05-03 | |
| Enamine | EN300-160084-0.25g |
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 95% | 0.25g |
$347.0 | 2023-05-03 | |
| Aaron | AR01AVRB-500mg |
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 95% | 500mg |
$776.00 | 2025-02-09 | |
| A2B Chem LLC | AV86235-2.5g |
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 95% | 2.5g |
$1478.00 | 2024-04-20 | |
| 1PlusChem | 1P01AVIZ-2.5g |
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 95% | 2.5g |
$1756.00 | 2024-06-20 | |
| 1PlusChem | 1P01AVIZ-50mg |
2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile |
1598277-86-1 | 95% | 50mg |
$215.00 | 2025-03-19 |
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
1598277-86-1 (2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile) 関連製品
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
